Unii-W7FT4CA2HK
Description
UNII codes are assigned by the FDA to facilitate substance tracking in regulatory submissions, emphasizing its relevance to drug development pipelines .
Properties
Molecular Formula |
C21H24Cl2N6 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine;hydrochloride |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-17-18(16-25-28(17)21-23-8-4-9-24-21)5-3-10-26-11-13-27(14-12-26)20-7-2-6-19(22)15-20;/h2-9,15-16H,10-14H2,1H3;1H/b5-3+; |
InChI Key |
FDDKBIMQTFVKFO-WGCWOXMQSA-N |
Isomeric SMILES |
CC1=C(C=NN1C2=NC=CC=N2)/C=C/CN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC=N2)C=CCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Synonyms |
1-(5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-1-trans-propene hydrochloride DZ 3358 DZ-3358 DZ3358 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparative evaluation of Unii-W7FT4CA2HK requires adherence to harmonized guidelines for pharmaceutical research, including structural, physicochemical, and pharmacological profiling . Below is a systematic comparison framework based on evidence-based criteria:
Structural Comparison
For example:
| Compound | Molecular Formula | Core Structure | Key Functional Groups |
|---|---|---|---|
| Unii-W7FT4CA2HK | Data pending | Hypothetical scaffold | To be determined |
| Compound A | C₁₅H₂₀N₂O₃ | Benzodiazepine analog | Amine, carbonyl |
| Compound B | C₁₀H₁₂F₃NO₂ | Fluorinated aryl derivative | Trifluoromethyl, ester |
Note: Structural elucidation of Unii-W7FT4CA2HK is critical for meaningful comparison. X-ray crystallography or NMR data would clarify its position within a chemical class.
Physicochemical Properties
Relevant properties include solubility, stability, and partition coefficients (LogP), which influence bioavailability.
| Property | Unii-W7FT4CA2HK | Compound A | Compound B |
|---|---|---|---|
| Solubility (mg/mL) | Pending | 2.1 | 0.8 |
| LogP | Pending | 3.4 | 4.1 |
| Melting Point (°C) | Pending | 165 | 92 |
Source: Hypothetical data for illustration. Actual studies require validated methods per ICH guidelines.
Pharmacological Profiles
Non-clinical studies (e.g., in vitro assays, animal models) are essential to compare efficacy and toxicity:
| Parameter | Unii-W7FT4CA2HK | Compound A | Compound B |
|---|---|---|---|
| IC₅₀ (nM) | Pending | 50 | 120 |
| LD₅₀ (mg/kg) | Pending | 300 | 450 |
| Target Affinity | Pending | High (5-HT₁A) | Moderate (GABAₐ) |
Note: Target affinity data must be contextualized within therapeutic areas (e.g., neurology, oncology).
Research Findings and Challenges
Gaps in Current Knowledge
- Structural Data : Absence of crystallographic or spectroscopic data limits mechanistic insights.
- Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available for Unii-W7FT4CA2HK.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
